2-(1-(3,5-dimethoxybenzyl)-1H-indol-3-yl)-N-(furan-2-ylmethyl)acetamide
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Description
2-(1-(3,5-dimethoxybenzyl)-1H-indol-3-yl)-N-(furan-2-ylmethyl)acetamide is a useful research compound. Its molecular formula is C24H24N2O4 and its molecular weight is 404.466. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Structure Analysis
Research on compounds related to 2-(1-(3,5-dimethoxybenzyl)-1H-indol-3-yl)-N-(furan-2-ylmethyl)acetamide focuses on their synthesis, structural characterization, and potential applications in various fields, including medicinal chemistry and materials science. For example, a study on the synthesis, crystal structure, and biological activity of a structurally related compound provided insights into its moderate herbicidal and fungicidal activities. This compound's structure was elucidated using various techniques, including H-1-NMR, C-13-NMR, HRMS, and single-crystal X-ray diffraction, highlighting the intricate interactions leading to its biological activities (Hu Jingqian et al., 2016).
Medicinal Chemistry Applications
In medicinal chemistry, the synthesis of related compounds has been explored for their potential pharmaceutical applications. For instance, derivatives of indol-2-one, such as 2-(2,3-dimethoxybenzylamino)-N-(3,3,7-trimethyl-2-oxo-2,3-dihydro-1H-indol-5-yl)acetamide, demonstrated significant inotropic activity in isolated dog ventricular tissues, indicating potential use in developing nonsteroidal cardiotonic agents (A. Lee et al., 1995).
Anticonvulsant Activities
Another study focused on the synthesis and evaluation of alpha-heterocyclic alpha-acetamido-N-benzylacetamide derivatives for anticonvulsant activities. This research provided valuable structure-activity relationships, revealing compounds with outstanding protection against seizures in mice models, such as alpha-furan-2-yl derivatives, showing potential as novel anticonvulsant agents (H. Kohn et al., 1993).
Photoreactivity Studies
Photoreactivity studies of molecules with nitrobenzyl groups bonded to N-(4-hydroxy-3-methoxybenzyl)acetamide provided insights into their potential applications in developing light-sensitive compounds. These studies explored the electronic characteristics influencing the photodecomposition rates, contributing to the design of novel photoresponsive materials (A. Katritzky et al., 2003).
Analytical and Synthetic Methodologies
The exploration of new reagents for synthetic applications, such as p-methoxy- and 2,4-dimethoxybenzyl N-acetylcarbamate potassium salts, showcases the versatility of compounds related to this compound in facilitating the synthesis of N-alkylacetamides and protected amines. These findings are crucial for advancing methodologies in the synthesis of natural and pharmaceutical products (Takeo Sakai et al., 2022).
Properties
IUPAC Name |
2-[1-[(3,5-dimethoxyphenyl)methyl]indol-3-yl]-N-(furan-2-ylmethyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24N2O4/c1-28-20-10-17(11-21(13-20)29-2)15-26-16-18(22-7-3-4-8-23(22)26)12-24(27)25-14-19-6-5-9-30-19/h3-11,13,16H,12,14-15H2,1-2H3,(H,25,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KYDNDVUBFBOAFB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)CN2C=C(C3=CC=CC=C32)CC(=O)NCC4=CC=CO4)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.